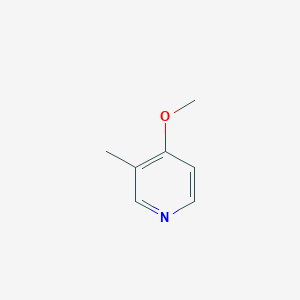

4-Methoxy-3-methylpyridine

描述

Historical Context and Development of Pyridine (B92270) Chemistry

The journey into the world of pyridine chemistry began in 1849 when Scottish scientist Thomas Anderson first isolated pyridine. atamanchemicals.comnumberanalytics.com He discovered this colorless liquid with a distinct, unpleasant odor among the substances obtained from heating animal bones to high temperatures. atamanchemicals.comacs.orgwikipedia.org Anderson named the compound pyridine, derived from the Greek word "pyr" (fire), owing to its flammability, and added the suffix "-idine" to denote a cyclic compound containing a nitrogen atom. wikipedia.org

Decades after its discovery, the chemical structure of pyridine was elucidated. In 1869 and 1871, respectively, Wilhelm Körner and James Dewar proposed that the structure of pyridine is analogous to benzene, with one C-H unit being replaced by a nitrogen atom. atamanchemicals.comwikipedia.org This was later confirmed experimentally when pyridine was reduced to piperidine (B6355638). atamanchemicals.comwikipedia.org The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by passing a mixture of acetylene (B1199291) and hydrogen cyanide through a red-hot iron tube. wikipedia.org

Significant advancements in synthesizing pyridine derivatives followed. In 1881, Arthur Rudolf Hantzsch developed the first major synthesis of pyridine derivatives, a method that typically involves a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia. atamanchemicals.comwikipedia.org Later, in 1924, Russian chemist Aleksei Chichibabin devised an improved method for pyridine synthesis that remains in use today. atamanchemicals.comacs.org

Initially, pyridine was primarily produced from coal tar. numberanalytics.comwikipedia.orgnih.gov However, by the 1950s, synthetic manufacturing processes were developed, and today it is synthesized on a large scale worldwide. wikipedia.orgnih.gov The pyridine ring is a fundamental component of many important compounds, including various pharmaceuticals, agrochemicals, and vitamins, highlighting its crucial role in modern chemistry. atamanchemicals.comnumberanalytics.comwikipedia.org Pyridine and its derivatives are foundational in agrochemical research, forming the basis for numerous pesticides that are noted for their high efficiency and low toxicity. agropages.com

Significance of 4-Methoxy-3-methylpyridine as a Heterocyclic Scaffold in Academic Research

In the field of medicinal chemistry and organic synthesis, a "heterocyclic scaffold" refers to a core ring structure containing atoms of at least two different elements, which serves as a foundational framework for building a variety of more complex molecules. Pyridine is a fundamental heterocyclic scaffold, and its derivatives are of immense importance. d-nb.info

This compound is one such derivative that has garnered attention as a valuable heterocyclic scaffold. Its significance lies in its unique substitution pattern: a methoxy (B1213986) group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 3-position. These substituents modulate the electronic properties and reactivity of the pyridine ring. The electron-donating nature of the methoxy group, in particular, influences the molecule's chemical behavior, making it a versatile building block for targeted chemical synthesis.

The utility of the this compound scaffold is evident in its use as a key intermediate in the synthesis of a range of more complex molecules with significant biological activities. Researchers utilize this scaffold to construct novel compounds for pharmaceutical and materials science applications. For instance, derivatives such as 2-(Chloromethyl)-4-methoxy-3-methylpyridine (B1142258) hydrochloride are crucial intermediates in the preparation of anti-ulcer agents. smolecule.comchemicalbook.comatompharma.co.in Similarly, other halogenated derivatives serve as precursors for active pharmaceutical ingredients (APIs) designed to target specific enzymes, such as those involved in inflammatory responses. The strategic functionalization of the this compound core allows for the systematic development of new chemical entities with tailored properties.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 96609-78-8 sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C₇H₉NO sigmaaldrich.com |

| Molecular Weight | 123.15 g/mol sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| InChI Key | NCBHMODQBDKRJC-UHFFFAOYSA-N sigmaaldrich.com |

Overview of Current Research Areas and Future Trajectories for this compound

Current academic and industrial research on this compound and its derivatives is predominantly focused on its application as a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals.

Current Research Areas:

Synthesis of Anti-Ulcer Agents: A significant area of research involves using derivatives like 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride as a key building block for proton pump inhibitors (PPIs), a class of drugs used to treat acid-related stomach conditions. smolecule.comchemicalbook.comatompharma.co.in

Development of Novel Therapeutics: The scaffold is being explored for the synthesis of compounds with a wide range of potential therapeutic applications. For example, bromo-derivatives of this compound are used to synthesize inhibitors of p38α mitogen-activated protein kinase (MAPK), which is implicated in inflammatory diseases. There is also research into its use in creating compounds with potential anticancer and antibacterial properties. biosynth.com

Advanced Synthetic Methodologies: Chemists are actively developing new and more efficient methods for the synthesis and functionalization of the this compound core. This includes research into catalytic asymmetric reactions to produce chiral derivatives, which is crucial for developing modern pharmaceuticals. acs.org

Future Trajectories: The future of research on this compound is expected to expand upon its current applications. A primary direction will be the continued design and synthesis of novel drug candidates. The scaffold's proven utility makes it an attractive starting point for discovering new molecules to combat a variety of diseases. This includes the development of new anticancer agents, antimicrobials to address growing antibiotic resistance, and new anti-inflammatory drugs. biosynth.comontosight.ai

Furthermore, as synthetic methodologies become more advanced, researchers will likely explore more complex and diverse modifications of the this compound scaffold. This could lead to the creation of molecules with highly specific biological targets and improved pharmacological profiles. The development of new catalysts and reaction conditions will enable more precise control over the synthesis of complex pyridine derivatives, opening up new avenues for drug discovery and materials science. d-nb.infoacs.org

Table 2: Examples of Compounds Derived from the this compound Scaffold and their Research Applications

| Compound Name | Research Application |

|---|---|

| 2-(Chloromethyl)-4-methoxy-3-methylpyridine | Intermediate in the synthesis of anti-ulcer pharmaceuticals like Ilaprazole. smolecule.comchemicalbook.com |

| 2-Bromo-4-methoxy-3-methylpyridine (B2707854) | Precursor for synthesizing inhibitors of p38α mitogen-activated protein kinase (MAPK) for potential anti-inflammatory applications. |

| 4-Methoxy-3-Methyl-2-Pyridinemethanol | Used as a chemical intermediate in various syntheses. chemicalbook.com |

| 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine | Utilized as an intermediate in the preparation of omeprazole (B731) metabolites. |

| 4-Chloro-3-methoxy-2-methylpyridine N-oxide | Investigated as a building block for bioactive compounds, including potential antibacterial and anticancer agents. ontosight.ai |

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-5-8-4-3-7(6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBHMODQBDKRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406166 | |

| Record name | 4-methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96609-78-8 | |

| Record name | 4-methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methoxy 3 Methylpyridine and Its Derivatives

Regioselective and Stereoselective Synthesis of 4-Methoxy-3-methylpyridine Analogues

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) is paramount in modern synthetic chemistry. For analogues of this compound, these principles are applied to generate structurally defined molecules with high purity.

A notable strategy involves the enantioselective catalytic dearomative addition of Grignard reagents to activated 4-methoxypyridinium ions. acs.org In this approach, a chiral copper(I) complex catalyzes the addition of an organometallic reagent (like ethylmagnesium bromide) to a 4-methoxypyridine (B45360) derivative. The reaction proceeds through the in-situ formation of a chiral 1-acyl-4-methoxypyridinium salt, which then reacts with the Grignard reagent. acs.org This method has been successfully applied to 3-substituted methoxypyridines, yielding the corresponding dihydropyridone products with high enantiomeric excess (ee). acs.org For instance, the reaction involving a 3-substituted methoxypyridine was shown to produce the desired product with a 62% yield and 82% ee. acs.org The choice of solvent and acylating agent is critical for achieving optimal results. acs.org

Furthermore, chemoenzymatic methods provide a powerful alternative for achieving high stereoselectivity. researchgate.netlookchem.com These approaches utilize enzymes, such as lipases, to perform kinetic resolutions of racemic intermediates. For example, in the synthesis of a structurally related chiral pyrrolidine, enzymatic transesterification with a lipase (B570770) was used to resolve a racemic azido (B1232118) alcohol, affording the desired (3S,4S) enantiomer with over 99% ee. researchgate.netlookchem.com This principle of using biocatalysts to selectively react with one enantiomer in a racemic mixture is a key strategy for producing stereochemically pure analogues. mdpi.comumich.edu

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Derivatives

Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, providing efficient pathways to complex molecules from simple precursors. eie.grresearchgate.net For the derivatization of the this compound core, palladium-catalyzed cross-coupling reactions are particularly significant. eie.gr

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Halogenated this compound Precursors

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. tcichemicals.comlibretexts.org This reaction is valued for its mild conditions and high tolerance of various functional groups. mdpi.com

In the context of this compound, a halogenated precursor, such as 2-bromo-4-methoxy-3-methylpyridine (B2707854), serves as an ideal electrophilic partner. The reactive bromine atom at the 2-position can be readily displaced in a Suzuki coupling. The general catalytic cycle involves three main steps: oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.org

This methodology allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at a specific position on the pyridine (B92270) ring, enabling the rapid generation of diverse molecular libraries for applications such as drug discovery. nih.govbeilstein-journals.org

Table 1: Representative Suzuki-Miyaura Reaction on a Halogenated Pyridine

| Component | Example Reagent/Condition | Purpose | Citation |

| Halopyridine | 2-Bromo-4-methoxy-3-methylpyridine | Electrophilic coupling partner | |

| Boron Reagent | Phenylboronic acid | Nucleophilic coupling partner | beilstein-journals.org |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates the C-C bond formation | tcichemicals.combeilstein-journals.org |

| Base | K₂CO₃ or Na₂CO₃ | Activates the organoboron species | tcichemicals.commdpi.com |

| Solvent | Toluene (B28343)/Water or DMF | Solubilizes reactants and catalyst | mdpi.combeilstein-journals.org |

Buchwald-Hartwig Amination and Related C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. researchgate.netacs.org This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgresearchgate.net It has become a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science.

For derivatives of this compound, this method allows for the direct installation of primary or secondary amines onto the pyridine ring. Using a precursor like 2-bromo-4-methoxy-3-methylpyridine, various amino groups can be introduced. The selection of the phosphine ligand (e.g., Xantphos) and base (e.g., Cs₂CO₃) is crucial for the reaction's success, influencing yield and selectivity. researchgate.netnih.gov For instance, the coupling of aminothiophenecarboxylates with halopyridines has been successfully achieved using a Pd(OAc)₂/Xantphos system. researchgate.net This approach has been used in the synthesis of activators for AMP-activated protein kinase (AMPK), where a Buchwald-Hartwig amination step was key to coupling an amine with a brominated pyridine derivative. jst.go.jp

Recent advancements have also explored ruthenium-catalyzed amination of aminopyridines, where the metal catalyst activates the pyridine ring via π-coordination, enabling the substitution of an existing amino group. acs.orgnih.govchemistryviews.org

Novel Synthetic Routes to the this compound Core Structure

The construction of the fundamental this compound ring system can be achieved through several distinct synthetic pathways.

One common method starts from a readily available precursor like 4-chloropyridine. The methoxy (B1213986) group can be introduced via a nucleophilic substitution reaction with sodium methoxide. ontosight.ai A related approach involves the methylation of the corresponding 4-hydroxypyridine (B47283). ontosight.ai A chemoselective demethylation of other methoxypyridine derivatives using reagents like L-selectride can also yield the 4-hydroxypyridine intermediate, which can then be methylated. thieme-connect.com

A multi-step synthesis has been reported starting from 4-nitro-2,3-lutidine-N-oxide. This route involves a series of transformations including chlorination and substitution to eventually form the precursor 2-(chloromethyl)-4-methoxy-3-methylpyridine (B1142258) hydrochloride. chemicalbook.com Another strategy employs a Mitsunobu reaction between 3-methylpyridin-4-ol and a suitable alcohol, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) to facilitate the formation of the ether linkage. vulcanchem.com

Furthermore, the core structure can be built up from 2,3-dimethyl-4-chloropyridine-N-oxide, which is reacted with 3-methoxypropanol. The resulting N-oxide undergoes acetylation, hydrolysis, and a salt-forming reaction to produce key intermediates. google.com Researchers have also prepared novel 2,3-disubstituted 4-pyridone derivatives starting from 4-methoxypyridine itself, using an aldol (B89426) condensation and isomerization of an exo-olefin as the key steps. oup.com

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to perform challenging chemical transformations, particularly for the synthesis of chiral molecules. mdpi.comumich.edu These techniques are especially valuable for creating stereochemically pure analogues of this compound.

A prominent application of this strategy is the enzymatic kinetic resolution of a racemic intermediate. mdpi.com For example, in a synthesis analogous to creating chiral derivatives, a facile chemoenzymatic route was developed for (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for an antitumor compound. researchgate.netlookchem.com The synthesis begins with chemical reactions, including a ring-closing metathesis, to produce a racemic alcohol. researchgate.net This racemic mixture is then subjected to enzymatic transesterification using a lipase (e.g., PS-C lipase) and an acyl donor. The enzyme selectively acylates one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer, both in high enantiomeric purity (>99% ee). researchgate.netlookchem.com The desired enantiomer can then be carried forward through subsequent chemical steps, such as methylation of the hydroxyl group, to yield the final chiral target molecule. researchgate.net This combination of traditional chemical synthesis with a highly selective enzymatic step provides an efficient pathway to enantiomerically pure compounds that would be difficult to obtain otherwise. nih.gov

Optimization of Reaction Conditions and Yields for this compound Preparation

Optimizing reaction conditions is a critical step in synthetic chemistry to maximize product yield, minimize side reactions, and ensure process efficiency and scalability. For the preparation of this compound and its derivatives, researchers have systematically investigated various parameters.

In the enantioselective catalytic addition of Grignard reagents to 4-methoxypyridinium ions, the choice of solvent was found to be crucial. acs.org As shown in the table below, switching from toluene to dichloromethane (B109758) (CH₂Cl₂) significantly improved the yield of the desired product. acs.org

Table 2: Optimization of Solvent for Enantioselective Addition

| Entry | Solvent | Conversion (%) | Yield (%) | ee (%) |

| 1 | Toluene | >95 | 45 | 97 |

| 2 | THF | >95 | 33 | 96 |

| 3 | CH₂Cl₂ | >95 | 66 | 97 |

| 4 | Et₂O | >95 | 28 | 96 |

| Reaction of 4-methoxy-2-methylpyridine (B1587523) with methyl chloroformate and EtMgBr, catalyzed by CuBr·SMe₂ with ligand L1. Data sourced from ACS Catalysis, 2021. acs.org |

Similarly, in the synthesis of quaternary pyridinium (B92312) salts from triterpenoids using 4-methoxypyridine, the stoichiometry of the brominating agent was optimized. Using 1.2 equivalents of the agent resulted in a mixture of products, whereas increasing it to 2.5 equivalents led to the selective formation of a single keto derivative. researchgate.net

For multi-component reactions, both solvent and heating method can have a dramatic impact on yield. In one study, a three-component reaction to form a complex pyridine derivative was tested under various conditions. researchgate.net The yield was only 21% when conducted in water at reflux. However, changing the conditions to use water as the solvent under microwave irradiation (MWI) boosted the yield to 76%. researchgate.net

Table 3: Optimization of a Three-Component Reaction

| Entry | Solvent | Heating | Yield (%) |

| 1 | Water | Reflux | 21 |

| 2 | Water | MWI | 76 |

| 3 | Ethanol | Reflux | 47 |

| 4 | Ethanol | MWI | 29 |

| Reaction of 5-amino-3-methyl-1-phenylpyrazole, isatin, and phenyl pyruvic acid. Data sourced from ResearchGate, 2018. researchgate.net |

These examples underscore the importance of fine-tuning parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry to achieve the desired outcome in the synthesis of this compound and its derivatives. scispace.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Methoxy 3 Methylpyridine

Mechanistic Investigations of Nucleophilic and Electrophilic Substitutions on the Pyridine (B92270) Ring

The chemical reactivity of the pyridine ring in 4-methoxy-3-methylpyridine is influenced by its substituents. The methoxy (B1213986) group at the 4-position and the methyl group at the 3-position affect the electron density and steric accessibility of the ring, thereby directing the course of substitution reactions.

Nucleophilic Substitution:

The pyridine ring is generally electron-deficient and thus susceptible to nucleophilic attack. In derivatives of this compound, such as 2-bromo-4-methoxy-3-methylpyridine (B2707854), the bromine atom can be replaced by nucleophiles. However, the 3-methyl group can sterically hinder nucleophilic aromatic substitution (SNAr) at the adjacent 2-position, leading to a decrease in reaction rates compared to non-methylated analogues. Overcoming this steric hindrance may require conditions such as elevated temperatures or the use of electron-deficient arylboronic acids.

In the case of 4-methoxy-3-nitropyridine, the methoxy group can be substituted by the dimethyl malonate anion. ntnu.no Vicarious nucleophilic substitution (VNS) of hydrogen is another pathway for nucleophilic substitution on the pyridine ring, particularly in nitropyridines. ntnu.noacs.org This reaction involves the addition of a carbanion to the nitroarene, followed by base-induced elimination. acs.org

Electrophilic Substitution:

The electron-donating methoxy group at the 4-position enhances the reactivity of the pyridine ring towards electrophiles, directing substitution to the ortho and para positions. smolecule.comsmolecule.com However, direct electrophilic substitution on the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom. To facilitate electrophilic substitution, the pyridine nitrogen can be oxidized to the N-oxide. smolecule.com The N-oxide group enhances electrophilic substitution at the 2- and 4-positions by its electron-withdrawing effects, which facilitates nucleophilic attack on substituents at these positions.

In some cases, the pyridine ring itself can act as a nucleophile. For instance, in the presence of a strong acid, the nitrogen atom can be protonated, forming a pyridinium (B92312) salt. iucr.orgdergipark.org.tr

Functional Group Interconversions Involving Methoxy and Methyl Substituents of this compound

The methoxy and methyl groups of this compound can undergo various transformations, allowing for the synthesis of a wide range of derivatives. These interconversions are crucial for modifying the properties and reactivity of the parent compound.

Interconversions of the Methoxy Group:

The methoxy group can be cleaved to yield the corresponding hydroxypyridine. This is often achieved through reaction with strong acids or by other demethylation methods. The resulting 4-hydroxypyridine (B47283) exists in equilibrium with its tautomeric form, 4-pyridone. researchgate.net The 4-pyridone can be converted back to a 4-pyridyl ether with a base in a polar solvent. researchgate.net

The methoxy group can also be involved in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines. Additionally, the methoxy group can be oxidized to form aldehydes or acids under appropriate conditions.

Interconversions of the Methyl Group:

The methyl group can be functionalized through various reactions. For instance, it can participate in cross-coupling reactions with electrophiles in the presence of a suitable catalyst, enabling the synthesis of more complex molecules. smolecule.com

While direct oxidation of the methyl group can be challenging, it can be functionalized through indirect methods. For example, bromination can be used to introduce a leaving group, which can then be substituted by other nucleophiles.

Table 1: Examples of Functional Group Interconversions

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Methoxypyridine (B45360) | Methyl iodide | 4-Methoxy-1-methylpyridin-1-ium salt | N-alkylation researchgate.net |

| 4-Methoxypyridine | Methyl iodide, DMF | 1-Methylpyridin-4-one | N-alkylation and demethylation researchgate.net |

| 2-Bromo-4-methoxy-3-methylpyridine | Amines/Thiols | 2-Amino/Thio-4-methoxy-3-methylpyridine | Nucleophilic substitution |

| 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine | KMnO₄ or CrO₃ | Corresponding aldehydes or carboxylic acids | Oxidation |

| 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine | NaBH₄ or LiAlH₄ | Corresponding alcohols | Reduction |

Derivatization Strategies for this compound in Analytical and Synthetic Applications

Derivatization is a key strategy to modify the chemical properties of this compound and its derivatives for various applications, including enhancing their suitability for analytical techniques and enabling further synthetic transformations.

Methoxyamination and Silylation Techniques for Metabolomics Profiling

In metabolomics, derivatization is often necessary to increase the volatility and thermal stability of polar metabolites for analysis by gas chromatography-mass spectrometry (GC-MS). palsystem.comnih.gov

Methoxyamination: This two-step derivatization process is commonly used for the analysis of compounds containing carbonyl groups. palsystem.com The first step, methoximation, involves the reaction of the carbonyl group with methoxyamine in pyridine. This protects the carbonyl function and prevents ring formation in reducing sugars. palsystem.comnih.gov

Silylation: The subsequent step is silylation, where a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is added. palsystem.comresearchgate.net This reaction converts polar functional groups like hydroxyl, carboxyl, and amino groups into their more volatile and thermally stable trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.netresearchgate.net

The combination of methoxyamination and silylation is a well-established protocol in metabolomics that allows for the comprehensive analysis of a wide range of metabolites. palsystem.comnih.gov Automated workflows for these derivatization steps have been developed to improve reproducibility and sample throughput. nih.gov

Chiral Derivatization for Enantiomeric Purity Analysis

The determination of enantiomeric purity is crucial in many fields, particularly in the pharmaceutical industry. Chiral derivatization is a common method for this purpose, where the enantiomers of a chiral compound are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using non-chiral chromatographic techniques. jfda-online.comresearchgate.net

For chiral amines, a simple and effective method involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL). researchgate.net This forms a mixture of diastereoisomeric iminoboronate esters, which can be analyzed by ¹H NMR spectroscopy to determine the enantiomeric ratio of the original amine. researchgate.net

Another approach for the enantiomeric analysis of amines involves derivatization with enantiomerically pure Mosher's reagent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. nih.gov This reaction forms diastereomeric amides that can be separated and quantified by GC-MS. nih.gov

For chiral alcohols, derivatization with acetic or trifluoroacetic acid using iodine as a catalyst can be employed for analysis by chiral GC. science.gov

Table 2: Common Chiral Derivatizing Reagents

| Derivatizing Reagent | Analyte Functional Group | Analytical Technique |

| 2-Formylphenylboronic acid and (S)-BINOL | Primary amines | ¹H NMR researchgate.net |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's reagent) | Amines, Alcohols | GC-MS, HPLC jfda-online.comnih.gov |

| Phenyl isothiocyanate (PITC) | Amino acids | HPLC science.gov |

| Acetic acid/trifluoroacetic acid with iodine | Alcohols | Chiral GC science.gov |

Acid-Base Reactivity and Salt Formation Studies of this compound Derivatives

The basicity of the pyridine nitrogen in this compound and its derivatives is a key aspect of their chemical reactivity. This basicity allows them to react with acids to form salts, which can have different physical and chemical properties compared to the free base.

The electron-donating methoxy group at the 4-position increases the electron density on the pyridine nitrogen, making it more basic than pyridine itself. Conversely, electron-withdrawing groups would decrease the basicity. The pKa value of a substituted pyridine is a quantitative measure of its basicity. Theoretical calculations, such as those using density functional theory (DFT), can be used to predict the pKa values of pyridine derivatives. researchgate.net These calculations have shown a strong correlation with experimental pKa values. researchgate.net

The protonation of the pyridine nitrogen leads to the formation of a pyridinium salt. iucr.orgdergipark.org.tr For example, 2-amino-3-methylpyridine (B33374) reacts with 4-methoxybenzoic acid to form the 2-amino-3-methylpyridinium 4-methoxybenzoate (B1229959) salt. iucr.org In this salt, the pyridine nitrogen is protonated, and the carboxylic acid is deprotonated. iucr.org

The formation of hydrochloride salts is also common for pyridine derivatives, which can improve their stability and solubility in polar solvents. cymitquimica.comnih.gov For instance, 2-(chloromethyl)-4-methoxy-3-methylpyridine (B1142258) is often handled as its hydrochloride salt. nih.gov

The acid-base properties of these compounds are important in various contexts, including their synthesis, purification, and biological activity. For example, the basicity of the pyridine nitrogen can influence its interaction with biological targets like enzymes. dergipark.org.tr

Comprehensive Spectroscopic and Structural Characterization of 4 Methoxy 3 Methylpyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment and connectivity of atoms can be mapped out.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 4-Methoxy-3-methylpyridine is expected to show distinct signals corresponding to each unique proton environment in the molecule. There are three types of protons: aromatic protons on the pyridine (B92270) ring, protons of the methoxy (B1213986) group, and protons of the methyl group.

The pyridine ring contains three aromatic protons at positions 2, 5, and 6.

H-2 and H-6: The protons at positions 2 and 6, being adjacent to the nitrogen atom, are the most deshielded and would appear furthest downfield. Based on data from analogous substituted pyridines, their chemical shifts are predicted to be in the range of δ 8.2-8.4 ppm. uci.eduresearchgate.net The H-2 proton would likely appear as a singlet or a narrow doublet, while the H-6 proton would be a doublet due to coupling with H-5.

H-5: The proton at position 5 is expected to appear as a doublet, coupled to the H-6 proton, at a more upfield position compared to H-2 and H-6, likely around δ 6.7-6.9 ppm. nih.gov

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to other protons. They would therefore appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. nih.govchemsrc.com

Methyl Protons (-CH₃): The protons of the methyl group at position 3 are also equivalent and uncoupled, appearing as a singlet. This signal is expected in the upfield region, around δ 2.1-2.3 ppm. uci.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.2 - 8.4 | Singlet (s) |

| H-6 | 8.2 - 8.4 | Doublet (d) |

| H-5 | 6.7 - 6.9 | Doublet (d) |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) |

| -CH₃ | 2.1 - 2.3 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the symmetric this compound, seven distinct carbon signals are expected.

Aromatic Carbons: The pyridine ring carbons (C-2, C-3, C-4, C-5, C-6) will have chemical shifts influenced by the nitrogen atom and the substituents. C-4, being attached to the electron-donating methoxy group, would be highly shielded and appear far downfield, predicted around δ 160-165 ppm. chemicalbook.com C-2 and C-6, adjacent to the nitrogen, are expected around δ 148-152 ppm. The substituted C-3 is predicted to be near δ 130-135 ppm, while C-5 would be the most upfield of the ring carbons, around δ 108-112 ppm. chemicalbook.com

Aliphatic Carbons: The methoxy carbon (-OCH₃) signal is anticipated around δ 55-57 ppm, and the methyl carbon (-CH₃) signal would appear most upfield, typically in the δ 15-20 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 160 - 165 |

| C-2 | 148 - 152 |

| C-6 | 148 - 152 |

| C-3 | 130 - 135 |

| C-5 | 108 - 112 |

| -OCH₃ | 55 - 57 |

| -CH₃ | 15 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a key correlation (cross-peak) would be observed between the H-5 and H-6 protons, confirming their adjacency on the pyridine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J_CH coupling). It would definitively link the H-5 signal to C-5, H-2 to C-2, H-6 to C-6, the methoxy protons to the methoxy carbon, and the methyl protons to the methyl carbon. ipb.ptscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation, as it reveals long-range (2-3 bond) couplings between protons and carbons. ipb.ptscience.gov Key expected correlations for confirming the substitution pattern would include:

A cross-peak between the methoxy protons (-OCH₃) and the C-4 carbon.

Correlations between the methyl protons (-CH₃) and the C-3 and C-4 carbons.

A correlation between the H-2 proton and the C-3 and C-4 carbons.

A correlation between the H-5 proton and the C-3, C-4, and C-6 carbons.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Aromatic C-H Stretching: Vibrations for the C-H bonds on the pyridine ring are expected above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methoxy and methyl groups will show characteristic stretches in the 2850-3000 cm⁻¹ region.

C=C and C=N Ring Stretching: The pyridine ring itself has several characteristic stretching vibrations, which are expected in the 1400-1620 cm⁻¹ region. jst.go.jp The presence of substituents influences the intensity and position of these bands.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

CH₃ Bending: Bending vibrations for the methyl group should appear around 1450 cm⁻¹ and 1380 cm⁻¹.

Table 3: Predicted FT-IR / Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C / C=N Ring Stretch | 1400 - 1620 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1050 | Strong |

| CH₃ Bending | 1380 - 1450 | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit absorptions due to π → π* and n → π* transitions. mdpi.comresearchgate.net

π → π Transitions:* These are high-energy transitions within the aromatic system and are expected to result in strong absorption bands, likely below 280 nm. The presence of the electron-donating methoxy and methyl groups would be expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.

n → π Transitions:* This "forbidden" transition involves the lone pair of electrons on the nitrogen atom. It is of lower intensity and occurs at a longer wavelength, often appearing as a shoulder on the main absorption bands. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₇H₉NO), the exact mass is 123.0684 g/mol .

Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, a strong molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 123.

Fragmentation Pattern: The fragmentation would likely proceed through several key pathways:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, which would result in a significant peak at m/z 108.

Loss of Formaldehyde (B43269): Subsequent or alternative fragmentation could involve the loss of formaldehyde (CH₂O) from the M⁺• ion, leading to a fragment at m/z 93.

Ring Fragmentation: Cleavage of the pyridine ring itself can occur, often involving the loss of hydrogen cyanide (HCN), which would lead to various smaller fragments.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxypyridine (B45360) |

| 3-methylpyridine |

| Pyridine |

| Hydrogen Cyanide |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including pyridine derivatives. mdpi.com Its high separation efficiency and sensitive detection make it suitable for identifying and quantifying these compounds in complex mixtures, such as environmental or biological samples. researchgate.net

For many polar metabolites, a derivatization step is required to increase their volatility for GC-MS analysis. shimadzu.eu A common and robust two-stage method involves methoximation followed by trimethylsilylation (TMS). shimadzu.com In this procedure, the sample is first treated with a solution of methoxyamine hydrochloride dissolved in pyridine. shimadzu.eushimadzu.com This step converts carbonyl groups (aldehydes and ketones) into their methoxime derivatives. Following this, a silylating agent, such as N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), is added to convert active hydrogens (e.g., on hydroxyl or amine groups) into trimethylsilyl (B98337) ethers or esters. shimadzu.eu This process is crucial for analyzing hydrophilic metabolites and requires careful control of reaction conditions to ensure complete derivatization. shimadzu.com

The derivatized sample is then injected into the GC-MS system. The analysis of pyridine degradation in wastewater, for example, has been successfully monitored using GC-MS, demonstrating the technique's ability to track the parent compound and identify its byproducts. researchgate.net The resulting chromatograms provide retention times for component separation, while the mass spectra offer fragmentation patterns that serve as a molecular fingerprint for positive identification against spectral libraries. mdpi.com

Table 1: Typical GC-MS Derivatization Protocol for Polar Analytes

| Step | Reagent/Parameter | Purpose | Reference |

|---|---|---|---|

| 1. Methoxyimation | 20 mg/mL Methoxyamine Hydrochloride in Pyridine | Derivatization of carbonyl groups | shimadzu.eu, shimadzu.com |

| Incubation at 30-37°C | To ensure reaction completion | shimadzu.eu | |

| 2. Silylation | N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Derivatization of active hydrogens | shimadzu.eu |

| Incubation at 37°C | To ensure reaction completion | shimadzu.eu |

| 3. Analysis | GC-MS | Separation and detection of derivatized analytes | mdpi.com, researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound and its derivatives, particularly in applications like impurity profiling and quantification in various matrices without the need for derivatization. nih.gov This method offers high sensitivity and selectivity, making it ideal for detecting trace-level impurities and accurately measuring concentrations. nih.gov For instance, High-Performance Liquid Chromatography (HPLC) is routinely used to assess the purity of synthesized batches of related compounds, such as 2-methylol-4-(methoxy propoxy)-3-methyl pyridinium (B92312) chloride, ensuring it meets specifications (e.g., >98.0%). google.com

A typical LC-MS/MS method involves chromatographic separation on a reverse-phase column followed by detection with a triple-quadrupole mass spectrometer. nih.gov The use of electrospray ionization (ESI) in positive ion mode is common for pyridine-containing compounds. nih.gov Quantification is often performed in multiple-reaction-monitoring (MRM) mode, which provides exceptional specificity by tracking a specific precursor-to-product ion transition for the analyte of interest. nih.gov

Method development can be tailored to enhance performance. For example, in-matrix derivatization has been shown to increase sensitivity by a factor of 4–30 for some analytes and improve specificity by preventing interference from other substances. acs.org The choice of column and mobile phase is critical for achieving optimal separation.

Table 2: Common Parameters for LC-MS/MS Analysis of Pyridine Derivatives

| Parameter | Description | Example/Common Use | Reference |

|---|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC/UHPLC) | Separation of analytes prior to detection | , nih.gov |

| Column | C18 or Phenyl-Hexyl reverse-phase column | Provides separation based on hydrophobicity | nih.gov, acs.org |

| Mobile Phase | Gradient elution with acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) | Efficiently elutes a range of compounds with varying polarities | nih.gov, acs.org |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode | Generates charged ions from the analyte molecules for MS detection | nih.gov |

| Mass Analyzer | Triple-Quadrupole Mass Spectrometer | Allows for highly selective and sensitive detection using MRM | nih.gov |

| Application | Impurity profiling, quantification, purity assessment | Key quality control and research applications | , google.com |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

For example, the crystal structure of the pyridine derivative 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI) was solved, revealing a centrosymmetric arrangement in the P121/C1 space group. mdpi.com Similarly, studies on platinum(II) complexes bearing pyridine and 4-methylpyridine (B42270) ligands show a distorted square-planar coordination around the platinum atom. iucr.org These analyses also reveal details about the crystal packing, which is often stabilized by a network of intermolecular forces, including C—H⋯O and O—H⋯O hydrogen bonds, as well as C—H⋯π and π–π stacking interactions. researchgate.netiucr.org The presence of substituents, such as a methyl group on the pyridine ring, can influence these interactions, for instance by disturbing π–π stacking arrangements. iucr.org

The data obtained from X-ray diffraction experiments, including lattice parameters and space group, provide a fundamental description of the crystal.

Table 3: Crystallographic Data for Selected this compound Derivatives

| Compound | Formula | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide | C₁₅H₁₆INO | P121/c | a = 6.8601 Å, b = 19.7111 Å, c = 10.8400 Å, β = 91.207° | mdpi.com |

| (η²-2-allyl-4-methoxy-5-{[(propan-2-yloxy)carbonyl]methoxy}phenyl-κC¹)chlorido(4-methylpyridine-κN)platinum(II) | C₂₁H₂₆ClNO₄Pt | P-1 | - | iucr.org |

Note: Full lattice parameters for all compounds were not available in the cited abstracts.

Computational Chemistry and Theoretical Modeling of 4 Methoxy 3 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its favorable balance of accuracy and computational cost. google.com It is extensively used to determine the ground-state electronic structure and equilibrium geometry of molecules. For 4-methoxy-3-methylpyridine, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate its fundamental properties. semanticscholar.orgnih.govacs.org

The process begins with geometry optimization, where the algorithm systematically alters the molecular geometry to find the lowest energy conformation. google.com This provides precise information on bond lengths, bond angles, and dihedral angles. The optimized structure is crucial as it serves as the foundation for subsequent calculations, including vibrational frequencies and electronic properties. semanticscholar.org

From the optimized geometry, a wealth of electronic structure data can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. researchgate.net Analysis of the spatial distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO would also be located on the aromatic system.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This data is illustrative and based on typical values for related pyridine derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-N1 | 1.34 Å |

| C6-N1 | 1.35 Å | |

| C3-C4 | 1.40 Å | |

| C4-O | 1.36 Å | |

| O-CH₃ (methoxy) | 1.43 Å | |

| C3-CH₃ (methyl) | 1.51 Å | |

| Bond Angles | C6-N1-C2 | 117.0° |

| N1-C2-C3 | 123.5° | |

| C3-C4-C5 | 119.0° | |

| C3-C4-O | 119.5° | |

| C5-C4-O | 121.5° | |

| Dihedral Angle | C5-C4-O-CH₃ | ~0° or ~180° |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. cecam.org It is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. respectprogram.org By calculating the vertical excitation energies from the optimized ground-state geometry, TD-DFT can simulate the UV-Vis spectrum, providing information on absorption maxima (λ_max), oscillator strengths (f), and the nature of the electronic transitions involved. researchgate.net

For this compound, TD-DFT calculations would predict the electronic transitions, which typically involve promotions of electrons from occupied to unoccupied molecular orbitals (e.g., π → π* transitions within the pyridine ring). The calculations are often performed in both the gas phase and in solvents (using models like the Polarizable Continuum Model, PCM) to account for solvent effects, which can cause shifts in the absorption maxima. semanticscholar.org The results allow for a direct comparison with experimentally measured spectra, aiding in the interpretation of the observed absorption bands. researchgate.net

Table 2: Predicted Electronic Excitation Properties for this compound via TD-DFT/B3LYP/6-311++G(d,p) Note: This data is illustrative and represents typical theoretical predictions.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 285 | 0.045 | HOMO → LUMO |

| S₀ → S₂ | 240 | 0.150 | HOMO-1 → LUMO |

| S₀ → S₃ | 215 | 0.210 | HOMO → LUMO+1 |

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis) using Quantum Chemical Methods

Quantum chemical methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between molecular structure and spectroscopic signals. mdpi.com

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. semanticscholar.orgacs.org Theoretical chemical shifts are calculated for the optimized structure and are often linearly scaled against a standard (like tetramethylsilane) to improve agreement with experimental data. acs.org This allows for unambiguous assignment of complex spectra and validation of the proposed chemical structure. mdpi.com

IR Spectroscopy: Theoretical infrared (IR) spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. researchgate.net DFT methods are well-suited for this task. The calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations, so they are typically multiplied by a scaling factor (e.g., ~0.96) to improve correlation with experimental data. acs.org The calculations also provide the intensity of each vibrational mode and its description (e.g., C-H stretch, C=C ring stretch), which is essential for assigning the bands in an experimental IR spectrum. researchgate.net

UV-Vis Spectroscopy: As detailed in section 5.2, TD-DFT is the standard method for simulating UV-Vis spectra, providing insights into the electronic transitions responsible for the observed absorption bands. respectprogram.org

Table 3: Predicted Spectroscopic Data for this compound Note: This data is illustrative and based on established computational methods.

| Spectrum Type | Parameter | Predicted Value/Range | Assignment |

| ¹H NMR | δ (ppm) | 8.1-8.3 | H on C2, C6 |

| δ (ppm) | 6.8-7.0 | H on C5 | |

| δ (ppm) | 3.8-4.0 | Methoxy (-OCH₃) Protons | |

| δ (ppm) | 2.2-2.4 | Methyl (-CH₃) Protons | |

| ¹³C NMR | δ (ppm) | 160-165 | C4 (attached to -OCH₃) |

| δ (ppm) | 145-150 | C2, C6 | |

| δ (ppm) | 105-110 | C5 | |

| δ (ppm) | 120-125 | C3 (attached to -CH₃) | |

| δ (ppm) | 55-60 | Methoxy (-OCH₃) Carbon | |

| δ (ppm) | 15-20 | Methyl (-CH₃) Carbon | |

| IR | Wavenumber (cm⁻¹) | 3050-3150 | Aromatic C-H Stretch |

| Wavenumber (cm⁻¹) | 2850-2980 | Aliphatic C-H Stretch | |

| Wavenumber (cm⁻¹) | 1580-1610 | Pyridine Ring C=C/C=N Stretch | |

| Wavenumber (cm⁻¹) | 1240-1280 | Aryl C-O Stretch (asymmetric) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, including its conformational changes and interactions with its environment. researchgate.net

In an MD simulation, the molecule is placed in a simulation box, often with explicit solvent molecules like water, and its trajectory is calculated by integrating Newton's laws of motion over time. This approach allows for the exploration of the molecule's conformational landscape. For this compound, MD simulations could be used to study the rotation around the C4-O bond of the methoxy group and the C3-C(methyl) bond, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding intermolecular interactions. By analyzing the trajectory, one can calculate radial distribution functions to understand how solvent molecules arrange around the solute or how multiple solute molecules might aggregate. These simulations can provide insights into properties like solubility and the stability of potential complexes with biological macromolecules, such as enzymes or receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. excli.de These models are essential in rational drug design and materials science for predicting the characteristics of new, unsynthesized molecules. nih.gov

A QSAR/QSPR study on analogs of this compound would involve several steps:

Data Set Generation: A series of analogs would be defined by systematically modifying the substituents on the pyridine ring.

Descriptor Calculation: For each analog, a set of molecular descriptors (numerical values that encode chemical information) would be calculated. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) descriptors. excli.de

Model Building: A mathematical model is constructed using statistical methods, such as multiple linear regression, to create an equation that relates the descriptors to the observed activity or property (e.g., binding affinity to a target protein). excli.denih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability. nih.gov

Surface Plasmon Resonance (SPR) is an experimental technique that can provide the binding affinity data (like the dissociation constant, K_D) needed to build a robust QSAR model. frontiersin.orgnih.gov For instance, SPR could be used to measure the binding of this compound analogs to a specific protein target. This experimental data would then serve as the dependent variable in the QSAR equation, allowing researchers to understand which structural features are critical for binding and to design new analogs with potentially improved affinity. frontiersin.org

Strategic Applications of 4 Methoxy 3 Methylpyridine in Organic Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Compound Synthesis

4-Methoxy-3-methylpyridine serves as a crucial and versatile building block in the synthesis of complex heterocyclic compounds. nih.gov Its unique structure, featuring a pyridine (B92270) ring substituted with methoxy (B1213986) and methyl groups, provides a reactive yet stable scaffold for constructing more intricate molecular architectures. cymitquimica.com The methoxy group, in particular, plays a significant role by influencing the electronic properties of the pyridine ring and can act as a directing group or a precursor for other functionalities. nih.gov

The utility of this compound and its derivatives is evident in their application as intermediates for compounds with potential biological activity. For instance, derivatives like 2-bromo-4-methoxy-3-methylpyridine (B2707854) are employed in the synthesis of complex molecules with potential anticancer properties. The pyridine N-oxide form of related structures is also recognized for its versatility in organic synthesis, offering a platform to introduce various functional groups into different molecules. ontosight.aiguidechem.com

A key aspect of its versatility lies in its role as a masked pyridone. The methoxy group mitigates the basicity of the pyridine nitrogen, which can simplify purification processes during multi-step syntheses. nih.gov This characteristic is particularly advantageous in the synthesis of alkaloids and other nitrogen-containing heterocycles. nih.gov Furthermore, the pyridine ring system is a common motif in many pharmaceutical compounds, making this compound and its derivatives valuable starting materials in medicinal chemistry.

Total Synthesis of Complex Natural Products Utilizing this compound

The strategic use of this compound extends to the total synthesis of complex natural products, where its structural features are exploited to construct challenging molecular frameworks. scispace.com

Synthesis of Alkaloids and Bioactive Molecules

This compound has proven instrumental in the total synthesis of various alkaloids and other bioactive molecules. scispace.comjocpr.com A notable example is the first total synthesis of the hepatotoxin (±)-cylindrospermopsin, which was achieved in 20 steps starting from this compound. scispace.com In this synthesis, the substituted piperidine (B6355638) A ring of the target molecule was generated stereospecifically in a four-step sequence. scispace.com

The compound and its derivatives also serve as precursors in the synthesis of Lycopodium alkaloids. nih.gov For instance, a common methoxypyridine intermediate was key in a unified strategy to access lycopladine A, lycoposerramine R, and lannotinidine B. nih.gov The methoxy group in these syntheses acts as a masked pyridone, which can be demethylated at a later stage to reveal the pyridone moiety present in the natural product. nih.gov

Furthermore, concise and highly stereocontrolled total syntheses of the frog alkaloid 205B have been accomplished using 4-methoxypyridines as starting materials. acs.org These syntheses rely on key reactions such as a stereoselective Tsuji–Trost allylic amination and a ring-closing metathesis to assemble the core of the natural product. acs.org The use of an N-acylpyridinium salt reaction was employed to introduce the first stereocenter with high facial selectivity. acs.org

Derivatives of this compound, such as 2-(chloromethyl)-4-methoxy-3-methylpyridine (B1142258), are key intermediates in the synthesis of pharmaceutical compounds like the anti-ulcer drug Ilaprazole. smolecule.com This highlights the industrial relevance of this class of compounds in producing medicinally important molecules.

Stereospecific Construction of Challenging Molecular Architectures

The stereospecific construction of complex molecular architectures is a significant challenge in organic synthesis, and this compound has been utilized in methodologies addressing this challenge. In the total synthesis of (±)-cylindrospermopsin, a key step involved the stereospecific addition of a vinylcuprate to an intermediate derived from this compound to form a substituted piperidine ring. scispace.com

Another example is the enantioselective catalytic dearomative alkylation of 4-methoxypyridine (B45360) derivatives. acs.org This methodology allows for the direct access to nearly enantiopure chiral dihydro-4-pyridones. acs.org The process involves the in situ formation of N-acylpyridinium salts, which then undergo dearomatization using Grignard reagents in the presence of a chiral copper(I) catalyst. acs.org This method provides a powerful tool for creating stereocenters with high enantioselectivity.

The synthesis of the frog alkaloid 205B also showcases stereospecific transformations. acs.org An unprecedented trifluoroacetic anhydride-mediated addition of an allylstannane to a vinylogous amide was achieved with complete facial selectivity, demonstrating the high level of stereocontrol possible with intermediates derived from 4-methoxypyridines. acs.org

Development of Novel Reaction Methodologies Employing this compound Scaffolds

The unique reactivity of this compound and its derivatives has led to the development of novel reaction methodologies. One such development is the use of 3-hydroxy-4-pyrones as precursors for 4-methoxy-3-oxidopyridinium ylides. nih.gov These ylides, generated by methylating and then deprotonating 3-hydroxy-4-pyridones (which are readily prepared from commercially available pyrones), undergo cycloaddition reactions with electron-deficient alkenes. nih.gov This provides an expeditious route to highly functionalized 8-azabicyclo[3.2.1]octanes, which are core structures in tropane (B1204802) alkaloids. nih.gov

Another innovative approach involves the enantioselective dearomative alkylation of 4-methoxypyridinium ions. acs.org This catalytic method uses Grignard reagents and a chiral copper(I) complex to produce chiral dihydro-4-pyridones with high yields and enantioselectivity. acs.org This reaction is operationally simple and tolerates a range of pyridine derivatives and Grignard reagents, making it a valuable tool for synthesizing complex building blocks and alkaloids. acs.org

Furthermore, a palladium-mediated direct pyridine functionalization reaction has been used to create the tetracyclic core of magellanine-type Lycopodium alkaloids, starting from a methoxypyridine-containing fragment. acs.org This direct functionalization approach offers a concise and efficient way to construct complex ring systems.

Applications in Advanced Material Science: Polymer and Coating Precursors

While the primary applications of this compound are in organic synthesis and medicinal chemistry, its derivatives have found use in material science. Specifically, bromo-derivatives of methoxy-methylpyridines are utilized in the development of advanced materials like polymers and coatings. The incorporation of these pyridine derivatives into polymer matrices can enhance properties such as thermal stability and mechanical strength. The unique chemical properties imparted by the substituted pyridine ring contribute to these improved material characteristics. Although this is an emerging area of research, it points to the potential for broader applications of this compound-based scaffolds beyond traditional organic synthesis.

Medicinal Chemistry and Pharmacological Investigations of 4 Methoxy 3 Methylpyridine Scaffolds

Design and Synthesis of 4-Methoxy-3-methylpyridine-Based Active Pharmaceutical Ingredients (APIs)

The this compound core is a crucial structural component in the synthesis of several important Active Pharmaceutical Ingredients (APIs), most notably in the class of anti-ulcer agents known as proton pump inhibitors (PPIs). googleapis.commdpi.com Derivatives of this compound serve as key intermediates in the industrial preparation of drugs such as rabeprazole (B1678785) and omeprazole (B731). googleapis.comingentaconnect.com

A common synthetic intermediate is 2-(Chloromethyl)-4-methoxy-3-methylpyridine (B1142258) hydrochloride, which is utilized in the preparation of these anti-ulcerative agents. xinnuopharma.comchemicalbook.compharmaffiliates.com The synthesis often begins with a precursor like 2,3-dimethyl-4-methoxypyridine-1-oxide. A typical synthetic pathway involves the following key transformations:

Acetoxylation : The starting N-oxide is treated with acetic anhydride, leading to the formation of an acetoxymethyl derivative, such as 2-acetoxymethyl-4(methoxy)-3-methylpyridine. ingentaconnect.com

Hydrolysis : The resulting acetate (B1210297) is then hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding hydroxymethyl compound, 2-hydroxymethyl-4(methoxy)-3-methylpyridine. ingentaconnect.com

Chlorination : The final step to obtain the key intermediate involves chlorination of the hydroxymethyl group, often using thionyl chloride, to produce 2-chloromethyl-4(methoxy)-3-methylpyridine hydrochloride. ingentaconnect.com

This chlorinated intermediate is then condensed with a benzimidazole (B57391) moiety to construct the final API structure. ingentaconnect.com For instance, the synthesis of rabeprazole involves reacting 2-chloromethyl-4-(3-methoxy propoxy)-3-methylpyridine with 2-mercapto benzimidazole. googleapis.com The resulting thioether is subsequently oxidized to the active sulfoxide (B87167) form of the drug. mdpi.comingentaconnect.com These multi-step syntheses highlight the utility of the this compound scaffold as a foundational building block in pharmaceutical manufacturing. evitachem.com

| Intermediate | Precursor | Key Reagents | Product Application |

| 2-Acetoxymethyl-4(methoxy)-3-methylpyridine | 2,3-Dimethyl-4(methoxy)pyridine-1-oxide | Acetic Anhydride | Intermediate for Rabeprazole ingentaconnect.com |

| 2-Hydroxymethyl-4(methoxy)-3-methylpyridine | 2-Acetoxymethyl-4(methoxy)-3-methylpyridine | Sodium Hydroxide, Water | Intermediate for Rabeprazole ingentaconnect.com |

| 2-Chloromethyl-4-methoxy-3-methylpyridine hydrochloride | 2-Hydroxymethyl-4(methoxy)-3-methylpyridine | Thionyl Chloride | Synthesis of anti-ulcer agents ingentaconnect.comchemicalbook.compharmaffiliates.com |

Pyridine (B92270) Scaffolds as Privileged Pharmacophores in Drug Discovery

The pyridine ring is classified as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that can provide ligands for diverse biological targets. enpress-publisher.comrsc.org This nitrogen-containing heterocycle is a common feature in a vast number of natural products, such as vitamins B3 (niacin) and B6 (pyridoxine), and is present in numerous FDA-approved pharmaceuticals. tandfonline.commdpi.com

The widespread use of pyridine scaffolds stems from several advantageous properties. As a polar and ionizable aromatic molecule, the pyridine nucleus can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.comresearchgate.net Its structure allows for extensive and versatile structural modifications, making it an adaptable starting point for creating new drugs. enpress-publisher.comresearchgate.net Medicinal chemists are drawn to pyridine chemistry due to the potent therapeutic characteristics observed in its derivatives. enpress-publisher.comresearchgate.net The adaptability of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, making it a highly sought-after component in the pharmaceutical industry. enpress-publisher.com

Development of Anti-Inflammatory Agents Derived from this compound

Research has explored the potential of this compound derivatives in the development of anti-inflammatory agents. The scaffold serves as a starting point for synthesizing compounds that can modulate inflammatory pathways. For example, 2-Bromo-4-methoxy-3-methylpyridine (B2707854) is a key precursor used to create complex molecules targeting inflammatory diseases.

One area of investigation involves the synthesis of inhibitors for p38α mitogen-activated protein kinase (MAPK), an enzyme that plays a significant role in inflammatory responses. By blocking the active site of this enzyme, these derivative compounds can reduce inflammation. Additionally, this pyridine scaffold has been used to develop biarylsulfonamide inhibitors of the CCR9 receptor, which are being investigated for their potential in treating inflammatory bowel disease (IBD). The anti-inflammatory effects of these pyridine derivatives are often linked to their ability to inhibit the release of pro-inflammatory cytokines, such as TNF-α.

| Derivative | Target | Potential Indication | Reference |

| 2-Bromo-4-methoxy-3-methylpyridine derivative | p38α MAPK | Inflammatory Diseases | |

| Biarylsulfonamide from pyridine precursor | CCR9 Receptor | Inflammatory Bowel Disease (IBD) |

Research into this compound Derivatives as Anticancer Agents

Derivatives of the this compound scaffold have demonstrated potential as anticancer agents in various preclinical studies. The versatility of the pyridine ring allows for the creation of diverse structures with activity against multiple cancer cell lines.

Key findings include:

2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine : This compound showed notable antitumor activity in preclinical mouse models bearing lymphoma and carcinoma cell lines.

2-(4-Methoxybenzoyl)-3-methylpyridine : This derivative was found to have potent anticancer effects against melanoma and prostate cancer cell lines, with its mechanism involving the inhibition of tubulin polymerization, which leads to cell cycle arrest.

Schiff base derivatives : A Schiff base formed from 2-amino-3-methyl pyridine and o-vanillin, when complexed with lanthanum, exhibited significant anticancer activity against human breast cancer (MCF-7) cell lines. researchgate.net

2-(Chloromethyl)-4-methoxy-3-methylpyridine : This intermediate has been studied for its cytotoxic effects on cancer cells, attributed to its reactive chloromethyl group which can engage in free radical reactions. smolecule.com

4-Chloro-3-methoxy-2-methylpyridine : This compound was identified as a component in a mangrove plant extract that showed anticancer effects against colon (CaCo-2) and breast (MCF-7) cancer cell lines. mdpi.com

These studies underscore the potential of modifying the this compound scaffold to develop novel therapeutic agents for oncology.

| Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine | Lymphoma, Carcinoma (in vivo) | Antitumor activity | |

| 2-(4-Methoxybenzoyl)-3-methylpyridine | Melanoma, Prostate | Inhibition of tubulin polymerization | |

| Lanthanum complex of a Schiff base from 2-amino-3-methyl pyridine | Breast (MCF-7) | Cytotoxic activity | researchgate.net |

| 4-Chloro-3-methoxy-2-methylpyridine | Colon (CaCo-2), Breast (MCF-7) | Anticancer effects | mdpi.com |

| 2-(Chloromethyl)-4-methoxy-3-methylpyridine | Cancer cells | Cytotoxicity | smolecule.com |

Therapeutic Potential in Neurological Disorders and Other Disease Areas

Beyond inflammation and cancer, intermediates derived from this compound have been identified as having potential for treating neurological disorders. The compound 2-Bromo-4-methoxy-3-methylpyridine serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at neurological conditions. Furthermore, more complex molecules such as 4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine have been explored as lead compounds for designing new drugs that could target neurological disorders or be used in pain management. smolecule.comsmolecule.com

The most established therapeutic application for this scaffold is in the area of gastrointestinal diseases. As detailed in section 7.1, this compound derivatives are central to the synthesis of proton pump inhibitors like omeprazole, rabeprazole, and ilaprazole, which are widely used as anti-ulcer agents. ingentaconnect.comxinnuopharma.compharmaffiliates.comsmolecule.com

Mechanisms of Action Studies for this compound-Containing Compounds

The biological effects of compounds containing the this compound scaffold are diverse and depend on the specific modifications made to the core structure.

Anti-inflammatory Mechanism : The mechanism for the anti-inflammatory derivatives involves the targeted inhibition of key enzymes and receptors in inflammatory cascades. This includes blocking the activity of p38α mitogen-activated protein kinase (MAPK) and inhibiting CCR9 to reduce inflammation markers.

Anticancer Mechanisms : In cancer research, these derivatives employ several mechanisms. Some modulate cellular signaling pathways that are critical for tumor growth and survival. Others, like 2-(4-methoxybenzoyl)-3-methylpyridine, specifically inhibit tubulin polymerization, disrupting the cell cycle. The reactive chloromethyl group on certain derivatives can participate in free radical reactions, leading to cytotoxicity in cancer cells. smolecule.com

Anti-ulcer Mechanism : For the widely used PPIs derived from this scaffold, the mechanism of action is the inhibition of the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells, which suppresses the secretion of stomach acid. googleapis.commdpi.com

Antimicrobial Mechanism : Some derivatives have shown potential antimicrobial properties. For instance, 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride has been identified as a potent inhibitor of bacterial RNA synthesis, thereby preventing protein synthesis and inhibiting bacterial growth. biosynth.com

The hydroxymethyl and methoxy (B1213986) groups on the pyridine ring are crucial for the reactivity and binding affinity of these compounds to their respective biological targets.

Environmental Fate, Degradation, and Ecotoxicological Research of 4 Methoxy 3 Methylpyridine Analogues

Abiotic Transformation Processes: Hydrolysis and Photolysis Pathways

Abiotic transformation processes, such as hydrolysis and photolysis, are key determinants of the environmental persistence of organic compounds.

Photolysis: Photodegradation can be a more significant abiotic transformation pathway for pyridine (B92270) compounds. nih.govresearchgate.net Pyridine itself can be slowly photodegraded in the atmosphere by hydroxyl radicals, with an estimated atmospheric lifetime of 23 to 46 days. nih.gov In aqueous environments, the direct photolysis of pyridine is slow, but the presence of photosensitizers can accelerate the process. nih.gov

For methoxy-substituted aromatic compounds, photolysis can proceed through various mechanisms, including the cleavage of the methoxy (B1213986) group or transformation of the aromatic ring. researchgate.net The quantum yield, a measure of the efficiency of a photochemical process, is crucial for determining the rate of photodegradation. nih.gov While specific quantum yields for 4-Methoxy-3-methylpyridine are not documented in the available literature, studies on other methoxy-substituted aromatic compounds suggest that photodegradation is a plausible environmental fate process. The rate and products of photolysis will be dependent on the specific irradiation conditions and the presence of other substances in the environment that can act as photosensitizers.

Biotic Degradation Pathways: Microbial Metabolism in Environmental Matrices

Microbial degradation is a primary pathway for the dissipation of many organic pollutants in the environment, including pyridine and its derivatives. nih.govresearchgate.netnih.gov